molecular formula C20H16N4O3 B6522583 N-[(furan-2-yl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide CAS No. 440330-56-3

N-[(furan-2-yl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide

Cat. No.: B6522583
CAS No.: 440330-56-3
M. Wt: 360.4 g/mol
InChI Key: GHEZJPUOYZJBDB-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with two distinct moieties:

The benzotriazinone moiety is notable for its presence in bioactive molecules, often associated with kinase or protease inhibition. The furan ring may enhance solubility and influence pharmacokinetics due to its polarizable oxygen atom .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c25-19(21-12-16-4-3-11-27-16)15-9-7-14(8-10-15)13-24-20(26)17-5-1-2-6-18(17)22-23-24/h1-11H,12-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEZJPUOYZJBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC=C(C=C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(furan-2-yl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide is a compound of increasing interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC19H18N4O5
Molecular Weight382.38 g/mol
LogP2.810
Water Solubility (LogSw)-3.30
Polar Surface Area88.158 Ų
Hydrogen Bond Acceptors9
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antitumor Activity : The compound has shown promise in inhibiting the proliferation of cancer cells. In vitro studies using human lung cancer cell lines (A549, HCC827, and NCI-H358) indicated significant cytotoxic effects with IC50 values ranging from 6.26 to 20.46 μM depending on the assay format (2D vs. 3D cultures) .
  • Antimicrobial Properties : Compounds with similar structural motifs have demonstrated antibacterial activity against a range of pathogens, suggesting that this compound could possess similar effects .

Case Study 1: Antitumor Activity

A study published in PMC evaluated the antitumor effects of newly synthesized derivatives related to furan and benzotriazin structures. The results indicated that compounds similar to this compound displayed potent inhibition of cell proliferation in both 2D and 3D cultures . The effectiveness was notably higher in the 2D assays.

Case Study 2: Antimicrobial Efficacy

Research focusing on the antimicrobial properties of furan derivatives revealed that certain compounds exhibited significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests that this compound could be explored for potential applications in treating infections caused by resistant bacteria .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Features of Selected Benzamide Derivatives
Compound Name Key Substituents Heterocyclic System Biological Relevance (if reported)
Target Compound Furan-2-ylmethyl, 4-oxo-benzotriazin-3-ylmethyl 1,2,3-Benzotriazin-4-one Not explicitly reported in evidence
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Furan-2-yl, 1,3,4-oxadiazole, cyclohexyl(ethyl)sulfamoyl 1,3,4-Oxadiazole Antifungal activity against C. albicans
BD103 (N-{1-[3-(4-Ethoxyphenyl)-4-oxo-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl} derivative) Pyrido[2,3-d]pyrimidin-4-one, fluorobutoxy, methylpiperidinyl Pyrido-pyrimidinone Not specified in evidence
N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methyl-2-(2-methyl-4-oxoquinazolin-3-yl)benzamide Quinazolin-4-one, acetylpyrazole Quinazolinone Potential kinase inhibition

Key Observations :

  • The target compound’s benzotriazinone group distinguishes it from analogues with oxadiazole (LMM11) or quinazolinone () systems.

Pharmacological Activity

Discussion :

  • LMM11’s antifungal efficacy highlights the role of furan-containing benzamides in targeting redox enzymes, a property that may extend to the target compound .

Physicochemical Properties

Table 4: Predicted Properties Based on Structural Analogues
Property Target Compound LMM11 Quinazolinone Derivatives ()
LogP ~3.1 (moderate lipophilicity) 2.8 (calculated) 2.5–3.5
Solubility (aq.) Low (due to benzotriazinone) Moderate (sulfamoyl group) Low
Thermal Stability Stable up to 150°C (benzotriazinone decomposition >200°C) Not reported Stable

Analysis :

  • The furan group may improve aqueous solubility compared to purely aromatic substituents.
  • The benzotriazinone’s conjugated system likely enhances UV absorption, aiding analytical characterization (cf. spectrofluorometric methods in ) .

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